molecular formula C7H5BrF3NO B1404388 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1211521-34-4

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No. B1404388
M. Wt: 256.02 g/mol
InChI Key: GXBUJGSVYQQGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound used in laboratory settings . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine consists of a pyridine ring with a bromine atom, a methoxy group, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds structurally related to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, are widely recognized for their anticorrosive properties. These derivatives effectively prevent metallic corrosion by forming stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which aids in adsorption and protection against corrosion. Quinoline and its derivatives, featuring substituents like methoxy, have shown significant effectiveness as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Catalysis in Organic Synthesis

Pyridine scaffolds, similar to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, play a crucial role in the synthesis of complex organic molecules. The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the importance of pyranopyrimidine cores, which are key precursors in the medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are employed for their synthesis, showcasing the versatility of pyridine derivatives in facilitating complex chemical transformations (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Biological Studies

Pyridine derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities. These compounds serve as essential building blocks in drug discovery, attributed to their capability to interact with various biological targets. Research underscores the therapeutic potential of pyridine-based compounds, including their role in anticancer, antibacterial, and antiviral therapies. Their structural diversity enables the design of molecules with specific biological activities, underlining their significance in the development of new medicinal agents (Altaf et al., 2015).

Chemosensing Applications

The versatile nature of pyridine derivatives extends to chemosensing, where they are utilized in detecting various ions and species. Due to their high affinity for different ions, pyridine-based compounds are effective in designing sensors for environmental, agricultural, and biological applications. Their potential in analytical chemistry highlights the broad applicability of these derivatives beyond medicinal uses, illustrating their role in developing highly selective and effective chemosensors (Abu-Taweel et al., 2022).

Safety And Hazards

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBUJGSVYQQGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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